N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
Starting Material: 5,6,7,8-tetrahydroquinazoline
Reagents: 4-Methyl-2-bromopyridine, potassium carbonate
Conditions: Heating in dimethylformamide (DMF)
Reaction: Nucleophilic substitution to attach the pyridine ring
Formation of the Carboxamide Group:
Starting Material: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline
Reagents: Acyl chloride (e.g., acetyl chloride)
Conditions: Room temperature, presence of a base (e.g., triethylamine)
Reaction: Formation of the carboxamide group
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions
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Formation of the Quinazoline Core:
Starting Material: 2-Aminobenzamide
Reagents: Formaldehyde, formic acid
Conditions: Reflux in methanol
Reaction: Cyclization to form 5,6,7,8-tetrahydroquinazoline
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, controlled temperature
Products: Oxidized derivatives, such as quinazoline N-oxides
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Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Reduced forms, such as dihydroquinazoline derivatives
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Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Organic solvents, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, dimethylformamide, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products:
Oxidized Derivatives: Quinazoline N-oxides
Reduced Derivatives: Dihydroquinazoline compounds
Substituted Derivatives: Halogenated quinazolines
Scientific Research Applications
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its pharmacokinetic properties and bioavailability.
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Industry:
- Used in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signal transduction pathways.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases
Receptors: G-protein coupled receptors, ion channels
Pathways: Apoptosis, cell proliferation, inflammation
Comparison with Similar Compounds
N-(4-Methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives:
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N-(4-Methylpyridin-2-yl)acetamide:
- Similar structure but lacks the tetrahydroquinazoline core.
- Different biological activity and reactivity.
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2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide:
- Contains a benzamide group instead of a carboxamide.
- Different pharmacological properties.
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N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide:
- Contains a thiophene ring instead of a quinazoline core.
- Different applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific combination of a quinazoline core with a pyridine moiety and a carboxamide group, which imparts distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-7-16-13(8-10)19-15(20)14-11-4-2-3-5-12(11)17-9-18-14/h6-9H,2-5H2,1H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTAQDLSMIODHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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